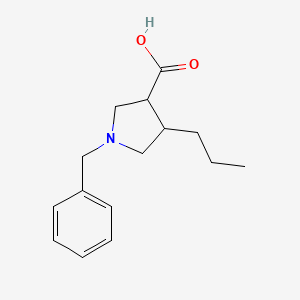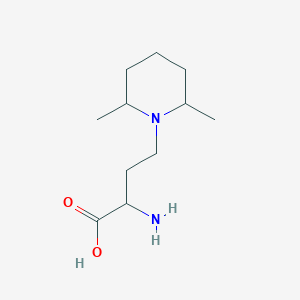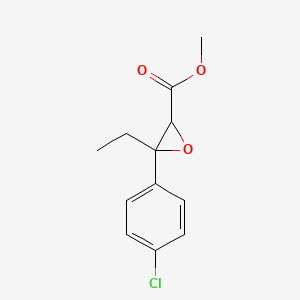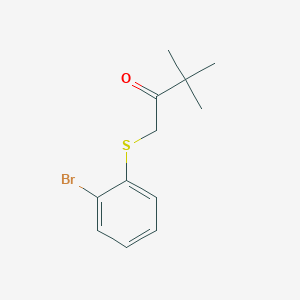
1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one is an organic compound that features a bromophenyl group attached to a thioether linkage, which is further connected to a dimethylbutanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one typically involves the reaction of 2-bromothiophenol with 3,3-dimethylbutan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylthio derivatives.
Applications De Recherche Scientifique
1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in halogen bonding, while the thioether linkage provides flexibility and stability to the molecule. The carbonyl group in the butanone moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity.
Comparaison Avec Des Composés Similaires
1-(2-Bromophenyl)-2-thiourea: Shares the bromophenyl group but differs in the presence of a thiourea moiety.
3-(Bromoacetyl)thiophene: Contains a bromoacetyl group attached to a thiophene ring.
1-(2-Methoxyphenyl)-2-thiourea: Similar structure with a methoxy group instead of a bromine atom.
Uniqueness: 1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one is unique due to its combination of a bromophenyl group with a thioether linkage and a dimethylbutanone moiety. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H15BrOS |
|---|---|
Poids moléculaire |
287.22 g/mol |
Nom IUPAC |
1-(2-bromophenyl)sulfanyl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H15BrOS/c1-12(2,3)11(14)8-15-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3 |
Clé InChI |
IKFQDFKLTZPVGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CSC1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


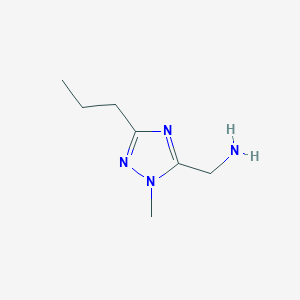
![nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B13644947.png)
![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide](/img/structure/B13644950.png)
![Tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate](/img/structure/B13644954.png)
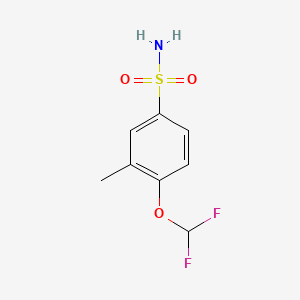

![tert-butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13644967.png)



